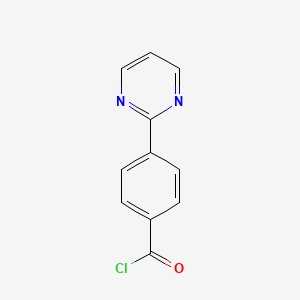
4-Pyrimidin-2-ylbenzoyl chloride
Overview
Description
4-Pyrimidin-2-ylbenzoyl chloride is an organic compound with the molecular formula C₁₁H₇ClN₂O and a molecular weight of 218.64 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a pyrimidine ring at the 2-position. This compound is primarily used in research and development, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-Pyrimidin-2-ylbenzoyl chloride typically involves the reaction of 4-pyrimidin-2-ylbenzoic acid with thionyl chloride or oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
4-Pyrimidin-2-ylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. These reactions typically occur under mild conditions with the use of a base like triethylamine or pyridine.
Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form 4-pyrimidin-2-ylbenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Bases: Triethylamine, pyridine
Solvents: Tetrahydrofuran, dichloromethane
Reducing Agents: Lithium aluminum hydride
Major Products:
Scientific Research Applications
4-Pyrimidin-2-ylbenzoyl chloride is widely used in scientific research due to its versatility in forming various derivatives. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Pyrimidin-2-ylbenzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is exploited in various biochemical assays and synthetic processes .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Benzoyl Chloride: Lacks the pyrimidine ring, limiting its reactivity and applications.
4-Pyrimidin-2-ylbenzoic Acid: The carboxylic acid derivative, which is less reactive compared to the acyl chloride.
Properties
IUPAC Name |
4-pyrimidin-2-ylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10(15)8-2-4-9(5-3-8)11-13-6-1-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFRTZZTRGGBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610695 | |
| Record name | 4-(Pyrimidin-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679806-84-9 | |
| Record name | 4-(Pyrimidin-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
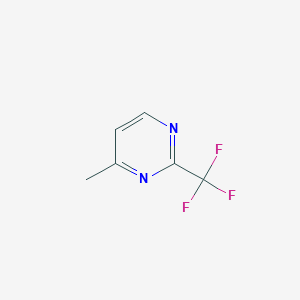
![4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321190.png)
![5-Chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321191.png)
![5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321192.png)
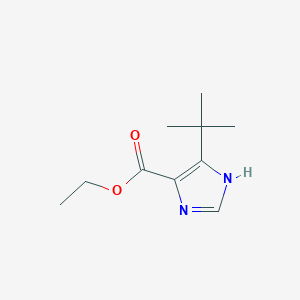
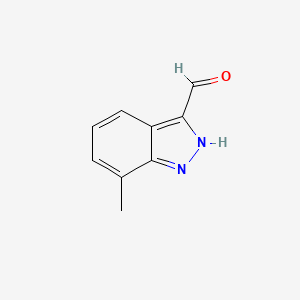
![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)
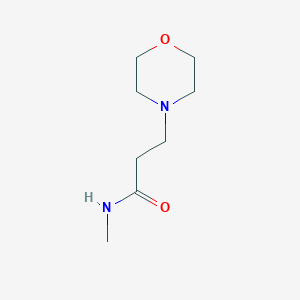
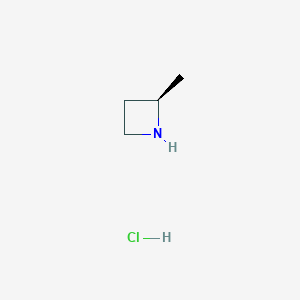

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)
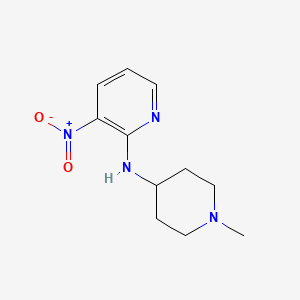
![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)

